molecular formula C13H9Cl2NO2 B1670468 2-[(3,5-Dichlorophenyl)amino]benzoic acid CAS No. 18201-65-5

2-[(3,5-Dichlorophenyl)amino]benzoic acid

Cat. No. B1670468
CAS RN: 18201-65-5
M. Wt: 282.12 g/mol
InChI Key: FNGSQOJHNAYHAT-UHFFFAOYSA-N
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Description

“2-[(3,5-Dichlorophenyl)amino]benzoic acid”, also known as Dichlorophenyl-ABA, is a solid compound with a molecular weight of 282.12 . It has an empirical formula of C13H9Cl2NO2 . It is white in color and has a solubility of 18 mg/mL in DMSO at 60 °C .


Molecular Structure Analysis

The molecular structure of “2-[(3,5-Dichlorophenyl)amino]benzoic acid” can be represented by the SMILES string OC(=O)c1ccccc1Nc2cc(Cl)cc(Cl)c2 . The InChI representation is 1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18) .


Physical And Chemical Properties Analysis

“2-[(3,5-Dichlorophenyl)amino]benzoic acid” is a solid compound with a white color . It is soluble in DMSO to the extent of 18 mg/mL at 60 °C . The compound has a molecular weight of 282.12 .

Scientific Research Applications

Polymorphism and Co-crystal Formation

Research into the polymorphism and co-crystal formation of compounds closely related to 2-[(3,5-Dichlorophenyl)amino]benzoic acid, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has been conducted to explore their potential in non-steroidal anti-inflammatory drugs. These studies are crucial for understanding the crystal structures and properties of these compounds, which can influence their physical stability and solubility, impacting their potential applications in pharmaceutical formulations (Zhoujin et al., 2022).

Fluorescence Probes for Reactive Oxygen Species

Compounds structurally similar to 2-[(3,5-Dichlorophenyl)amino]benzoic acid have been developed as fluorescence probes to detect reactive oxygen species (ROS). These probes are designed to selectively and reliably detect highly reactive oxygen species, such as hydroxyl radicals, and have applications in studying the roles of ROS in biological and chemical systems (Setsukinai et al., 2003).

Hydrogen Bonding and Crystal Engineering

The study of hydrogen bonding interactions and crystal engineering of benzoic acid derivatives provides insights into the structural aspects of these compounds. Research into how these molecules interact through hydrogen bonds can inform the development of new materials with specific properties, such as enhanced stability or tailored solubility profiles (Hemamalini & Fun, 2010).

Biosynthesis of Natural Products

The biosynthesis of 3,5-AHBA-derived natural products, which are structurally related to 2-[(3,5-Dichlorophenyl)amino]benzoic acid, highlights the compound's relevance in producing a variety of natural products with pharmaceutical potential. This research underscores the importance of understanding the biosynthetic pathways of such compounds for the discovery and development of new drugs (Kang, Shen, & Bai, 2012).

Antimicrobial Properties

Research on derivatives of benzoic acid has shown specific antimicrobial activities against various bacterial and fungal strains. These studies are crucial for the development of new antimicrobial agents that can be used to combat resistant microbial strains, thereby contributing to the field of infectious disease treatment (Limban et al., 2008).

Future Directions

While specific future directions for “2-[(3,5-Dichlorophenyl)amino]benzoic acid” are not mentioned in the search results, its role as an inhibitor of transthyretin amyloid fibril formation suggests potential applications in the study and treatment of amyloid diseases .

properties

IUPAC Name

2-(3,5-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSQOJHNAYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349356
Record name Dichlorophenyl-ABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dichlorophenyl)amino]benzoic acid

CAS RN

18201-65-5
Record name Dichlorophenyl-ABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-Dichlorophenyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
I Cardoso, MR Almeida, N Ferreira… - Biochemical …, 2007 - portlandpress.com
Destabilization of the tetrameric fold of TTR (transthyretin) is important for aggregation of the protein which culminates in amyloid fibril formation. Many TTR mutations interfere with …
Number of citations: 40 portlandpress.com
V Cody, JQ Truong, BA Holdsworth, JK Holien… - Molecules, 2022 - mdpi.com
Human transthyretin (hTTR) can form amyloid deposits that accumulate in nerves and organs, disrupting cellular function. Molecules such as tafamidis that bind to and stabilize the TTR …
Number of citations: 12 www.mdpi.com
SR Miller, Y Sekijima, JW Kelly - Laboratory investigation, 2004 - Elsevier
Transthyretin (TTR) tetramer dissociation and misfolding affords a monomeric amyloidogenic intermediate that misassembles into aggregates including amyloid fibrils. Amyloidogenesis …
Number of citations: 231 www.sciencedirect.com
Y Sekijima, P Hammarström, M Matsumura… - Laboratory …, 2003 - nature.com
Transthyretin (TTR) is a tetrameric protein that must misfold to form amyloid fibrils. Misfolding includes rate-limiting tetramer dissociation, followed by fast tertiary structural changes that …
Number of citations: 144 www.nature.com
P Hammarström, Y Sekijima, JT White, RL Wiseman… - Biochemistry, 2003 - ACS Publications
Over 70 transthyretin (TTR) mutations facilitate amyloidosis in tissues other than the central nervous system (CNS). In contrast, the D18G TTR mutation in individuals of Hungarian …
Number of citations: 154 pubs.acs.org
CA Ribeiro, MJ Saraiva, I Cardoso - 2012 - journals.plos.org
Transthyretin (TTR) protects against A-Beta toxicity by binding the peptide thus inhibiting its aggregation. Previous work showed different TTR mutations interact differently with A-Beta, …
Number of citations: 50 journals.plos.org
SE Kolstoe, PP Mangione, V Bellotti… - Proceedings of the …, 2010 - National Acad Sciences
Transthyretin (TTR) amyloidosis is a fatal disease for which new therapeutic approaches are urgently needed. We have designed two palindromic ligands, 2,2'-(4,4'-(heptane-1,7-diylbis(…
Number of citations: 79 www.pnas.org
VB Oza, C Smith, P Raman, EK Koepf… - Journal of medicinal …, 2002 - ACS Publications
Twelve analogues of diclofenac (1), a nonsteroidal antiinflammatory drug and known inhibitor of transthyretin (TTR) amyloid formation, were prepared and evaluated as TTR amyloid …
Number of citations: 174 pubs.acs.org
S Nencetti, E Orlandini - Current medicinal chemistry, 2012 - ingentaconnect.com
Transthyretin is a homotetrameric protein that carries thyroxine and retinol binding protein in plasma and is associated with a variety of amyloid diseases. One approach to the potential …
Number of citations: 35 www.ingentaconnect.com
P Leandro, CM Gomes - Mini reviews in medicinal chemistry, 2008 - ingentaconnect.com
Protein folding in the cell is a tightly regulated process, involving a series of proteins, from molecular chaperones to proteases that assist the folding process and monitor the quality of …
Number of citations: 147 www.ingentaconnect.com

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